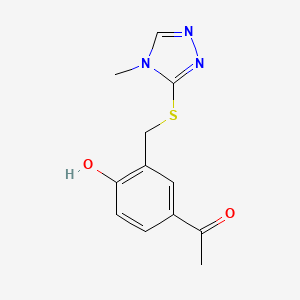

1-(4-Hydroxy-3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Hydroxy-3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)ethan-1-one is a complex organic compound that features a phenyl ring substituted with a hydroxy group, a triazole moiety, and a thioether linkage

Méthodes De Préparation

The synthesis of 1-(4-Hydroxy-3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)ethan-1-one typically involves multiple steps:

-

Synthetic Routes

Step 1: The synthesis begins with the preparation of the phenyl ring substituted with a hydroxy group.

Step 2: Introduction of the triazole moiety is achieved through a cyclization reaction involving appropriate precursors.

Step 3: The final step involves the formation of the thioether linkage, connecting the triazole moiety to the phenyl ring.

-

Reaction Conditions

- The reactions are typically carried out under controlled temperatures, often requiring the use of inert atmospheres to prevent oxidation.

- Common solvents include acetone and anhydrous potassium carbonate, which facilitate the reactions.

-

Industrial Production Methods

- Industrial synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield.

- Catalysts and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .

Analyse Des Réactions Chimiques

1-(4-Hydroxy-3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)ethan-1-one undergoes various chemical reactions:

-

Oxidation

- The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.

- Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction

- The compound can undergo reduction reactions, particularly at the triazole moiety, using reducing agents like sodium borohydride.

-

Substitution

- The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

- Typical reagents include halogens and sulfonyl chlorides.

-

Major Products

- Oxidation of the hydroxy group leads to the formation of corresponding ketones or aldehydes.

- Reduction of the triazole moiety results in the formation of dihydrotriazole derivatives .

Applications De Recherche Scientifique

Pharmacological Applications

- Antifungal Activity : Research indicates that derivatives of triazole compounds exhibit significant antifungal properties. For instance, compounds similar to 1-(4-Hydroxy-3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)ethan-1-one have been tested against various Candida species and showed promising results compared to conventional antifungals like ketoconazole .

- Anticancer Properties : Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. For example, specific derivatives were tested against MCF-7 human breast cancer cell lines, showing notable cytotoxic effects . The mechanisms of action often involve the inhibition of key enzymes involved in cancer progression.

- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Research into related triazole compounds indicates efficacy against a range of bacterial strains, making it a candidate for further exploration in antibiotic development .

Case Study 1: Antifungal Efficacy

A study published in MDPI evaluated various triazole derivatives against Candida species. The results indicated that certain modifications to the triazole structure significantly enhanced antifungal activity .

Case Study 2: Anticancer Activity

In another investigation, derivatives of this compound were tested on MCF-7 cells. The study found that specific compounds exhibited IC50 values in the micromolar range, indicating potent anticancer properties .

Mécanisme D'action

The mechanism of action of 1-(4-Hydroxy-3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)ethan-1-one involves:

-

Molecular Targets

- The compound targets specific enzymes and receptors, modulating their activity.

- It interacts with active sites through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

-

Pathways Involved

- The compound influences metabolic pathways, potentially leading to the inhibition of key enzymes.

- It may also affect signal transduction pathways, altering cellular responses and functions .

Comparaison Avec Des Composés Similaires

1-(4-Hydroxy-3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)ethan-1-one can be compared with other similar compounds:

-

Similar Compounds

1-(4-Hydroxy-3-(methylthio)phenyl)ethan-1-one: Lacks the triazole moiety, resulting in different chemical properties and reactivity.

1-(4-Hydroxy-3-(triazolyl)phenyl)ethan-1-one: Contains the triazole moiety but lacks the thioether linkage, affecting its biological activity.

-

Uniqueness

- The presence of both the triazole moiety and the thioether linkage in this compound imparts unique chemical and biological properties.

- This compound exhibits a distinct combination of reactivity and potential therapeutic applications, setting it apart from similar molecules .

Activité Biologique

1-(4-Hydroxy-3-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)ethan-1-one, commonly referred to as a triazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a triazole ring, which is known for its role in various therapeutic applications, including anti-cancer and anti-fungal properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies focusing on its cytotoxicity against cancer cell lines, antimicrobial properties, and potential as an enzyme inhibitor.

Cytotoxicity

Several studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance:

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| Human melanoma IGR39 | 5.0 | |

| Triple-negative breast cancer MDA-MB-231 | 6.5 | |

| Pancreatic carcinoma Panc-1 | 7.0 |

The compound exhibited significant selectivity towards melanoma cells compared to non-cancerous cell lines.

Antimicrobial Activity

The triazole derivatives have also been tested for their antimicrobial properties. In vitro assays indicated that the compound showed promising activity against several pathogenic bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Candida albicans | 10 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Studies indicate that the triazole moiety plays a crucial role in inhibiting enzymes involved in fungal ergosterol biosynthesis and cancer cell proliferation.

Enzyme Inhibition

Research has shown that the compound can inhibit key enzymes such as:

- Aromatase : Involved in estrogen synthesis; inhibition may lead to reduced proliferation of hormone-dependent cancers.

- Alkaline Phosphatase : Associated with various physiological processes; inhibition may correlate with anti-cancer effects.

Case Studies

In a recent study published in Nature, researchers synthesized novel derivatives based on the triazole framework and evaluated their biological activities. The study highlighted that modifications to the triazole ring significantly influenced the compounds' potency against cancer cells and their selectivity towards malignant tissues .

Another study focused on hydrazone derivatives of triazoles, where the synthesized compounds demonstrated enhanced cytotoxicity against multiple cancer cell lines compared to standard treatments like doxorubicin .

Propriétés

IUPAC Name |

1-[4-hydroxy-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-8(16)9-3-4-11(17)10(5-9)6-18-12-14-13-7-15(12)2/h3-5,7,17H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROPAQUXBBRWSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)O)CSC2=NN=CN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24834059 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.